1,2,3,4-Tetrahydronaphthalene-1,2,4-triol
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol is a natural product found in Impatiens balsamina with data available.
Scientific Research Applications
Tetrahydronaphthalene-1,2,4-triol in Chemical Transformations
Kopský (2006) explored the use of 1,4-epiperoxides (endoperoxides), where 1,2,3,4-tetrahydronaphthalene was photooxygenated, resulting in tricyclic compounds. These were further transformed to 1,2,5,8-Tetrahydro-naphthalene-2,4a,8a-triol, showcasing its potential in chemical synthesis and transformations (Kopský, 2006).
Stereospecific Synthesis
Kelebekli (2008) demonstrated the stereospecific synthesis of a benzoconduritol-C derivative, specifically 3-(2-bromophenoxy)-1,2,3,4-tetrahydronaphthalen-1,2,4-triol, via a rhodium-catalyzed reaction, emphasizing its utility in specific and controlled chemical syntheses (Kelebekli, 2008).
Novel Compound Identification
Chen, Qian, and Feng (2010) isolated new tetrahydronaphthalenes from the stem of Impatiens balsamina L., including 1,2,3,4-tetrahydronaphthalene derivatives, which expands the knowledge on naturally occurring tetrahydronaphthalene compounds (Chen, Qian, & Feng, 2010).
Self-Assembly in Molecular Structures
Silly, Ausset, and Sun (2017) studied the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing its ability to form chiral structures, such as close-packed herringbone structures and porous pinwheel nanoarchitectures. This highlights its potential in nanotechnology and materials science (Silly, Ausset, & Sun, 2017).
properties
CAS RN |
76561-89-2 |
---|---|
Product Name |
1,2,3,4-Tetrahydronaphthalene-1,2,4-triol |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,2,4-triol |
InChI |
InChI=1S/C10H12O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2 |
InChI Key |
JZINUBOCUVPLGH-UHFFFAOYSA-N |
SMILES |
C1C(C(C2=CC=CC=C2C1O)O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C2C1O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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